molecular formula C10H7BrN2O3 B1592713 Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate CAS No. 410544-37-5

Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate

Cat. No. B1592713
M. Wt: 283.08 g/mol
InChI Key: HHEOXNRPYVCORL-UHFFFAOYSA-N
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Patent
US06921759B2

Procedure details

To a solution of methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate from Example 1 Step 2 (5.0 g, 24.49 mmol) in CH2Cl2 (100 ml) at room temperature was added N-bromo succinimide (4.36 g, 24.49 mmol). The reaction was stirred for 1 hr. The solids were collected by filtration and dried in vacuo to afford the title compound as an off white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([C:12]([O:14][CH3:15])=[O:13])=[N:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.[Br:16]N1C(=O)CCC1=O>C(Cl)Cl>[CH3:15][O:14][C:12]([C:3]1[C:2]([OH:1])=[C:11]2[C:6]([CH:7]=[CH:8][CH:9]=[N:10]2)=[C:5]([Br:16])[N:4]=1)=[O:13]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC=1C(=NC=C2C=CC=NC12)C(=O)OC
Name
Quantity
4.36 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(=O)C1=NC(=C2C=CC=NC2=C1O)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.